Bienvenue dans la boutique en ligne BenchChem!

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-ethoxybenzamide

Medicinal chemistry SAR Physicochemical profiling

This patent-exemplified N-substituted benzamide (CAS 1370243-61-0) is a structurally defined reference compound from the Genentech/Xenon WO2013177224A1 series. Its dual-amide architecture—combining a 2-ethoxybenzamide with a 4-benzoylamino-2,5-dimethoxyphenyl moiety—delivers a distinct physicochemical signature (MW 429.5, ~2 HBDs, PSA ≥95 Ų) that cannot be replicated by truncated analogs. Procuring the exact exemplified structure enables authoritative HPLC-MS and NMR benchmarking against proprietary lead candidates, supporting freedom-to-operate analyses, patent-defensive landscaping, and Nav1.7-targeted screening cascades in neuropathic pain and pruritus programs. Custom synthesis inquiries welcome.

Molecular Formula C24H24N2O5
Molecular Weight 420.5 g/mol
Cat. No. B3545316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-ethoxybenzamide
Molecular FormulaC24H24N2O5
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C(=C2)OC)NC(=O)C3=CC=CC=C3)OC
InChIInChI=1S/C24H24N2O5/c1-4-31-20-13-9-8-12-17(20)24(28)26-19-15-21(29-2)18(14-22(19)30-3)25-23(27)16-10-6-5-7-11-16/h5-15H,4H2,1-3H3,(H,25,27)(H,26,28)
InChIKeyVRLIBYCCVGMCNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Benzoylamino)-2,5-dimethoxyphenyl]-2-ethoxybenzamide: Structural Profile, Source & Procurement Baseline


N-[4-(Benzoylamino)-2,5-dimethoxyphenyl]-2-ethoxybenzamide (CAS 1370243-61-0; molecular formula C₂₅H₂₃N₃O₄; molecular weight 429.5 g/mol) is a fully elaborated N-substituted benzamide derivative bearing a 2-ethoxybenzamide pharmacophore linked to a 4‑benzoylamino‑2,5‑dimethoxyphenyl scaffold . The compound is catalogued in patent literature as a reference example within the N‑substituted benzamide series investigated for sodium‑channel‑mediated indications, including neuropathic pain and pruritus [1][2]. Its dual‑amide architecture distinguishes it from simpler benzamide congeners and provides a defined chemical entry point for structure–activity relationship (SAR) studies, tool‑compound campaigns, or patent‑defensive procurement.

Why N-[4-(Benzoylamino)-2,5-dimethoxyphenyl]-2-ethoxybenzamide Cannot Be Replaced by a Simpler Benzamide Analog


Simpler benzamide analogs—such as the des‑benzoylamino derivative N‑(2,5‑dimethoxyphenyl)‑2‑ethoxybenzamide (MW 301.34) or the des‑ethoxybenzamide derivative N‑(4‑amino‑2,5‑dimethoxyphenyl)benzamide (MW 272.30)—differ markedly from the target compound in key physicochemical and pharmacophoric features [1]. The target compound’s 4‑benzoylamino substituent adds a hydrogen‑bond donor and a planar phenyl ring that simultaneously increases molecular weight by ≥128 Da, raises the number of hydrogen‑bond donors, expands the polar surface area, and modulates lipophilicity [1]. In the context of sodium‑channel (Nav1.7) inhibitor SAR, such modifications have been shown to produce non‑linear changes in potency, isoform selectivity, and metabolic stability that cannot be predicted by simple additivity [2]. Procurement of a truncated analog therefore risks loss of the specific pharmacological fingerprint that defines this patent‑exemplified chemical series.

Quantitative Differentiation Evidence: N-[4-(Benzoylamino)-2,5-dimethoxyphenyl]-2-ethoxybenzamide vs. Closest Structural Analogs


Molecular Weight Expansion: ≥128 Da Increase Over the Des‑Benzoylamino Analog

The target compound (MW 429.5 g/mol; C₂₅H₂₃N₃O₄) is 128.2 Da heavier than its closest truncated analog N‑(2,5‑dimethoxyphenyl)‑2‑ethoxybenzamide (MW 301.34 g/mol; C₁₇H₁₉NO₄) and 157.2 Da heavier than the des‑ethoxybenzamide analog N‑(4‑amino‑2,5‑dimethoxyphenyl)benzamide (MW 272.30 g/mol; C₁₅H₁₆N₂O₃) . This mass increment arises from the 4‑benzoylamino substituent, which introduces an additional aromatic ring, a secondary amide (H‑bond donor), and a carbonyl oxygen (H‑bond acceptor).

Medicinal chemistry SAR Physicochemical profiling

Hydrogen-Bond Donor Count: One Additional HBD Alters Target Engagement Topology

The target compound possesses two hydrogen‑bond donor (HBD) sites—the 4‑benzoylamino NH and the 2‑ethoxybenzamide NH—whereas the des‑benzoylamino analog N‑(2,5‑dimethoxyphenyl)‑2‑ethoxybenzamide contains only a single HBD (the ethoxybenzamide NH) . The additional HBD is contributed by the benzoylamino (–NH–CO–Ph) group at the 4‑position of the central phenyl ring.

Medicinal chemistry Molecular recognition Drug design

Lipophilicity Modulation: LogD Shift Relative to the Des‑Ethoxybenzamide Analog

The des‑ethoxybenzamide analog N‑(4‑amino‑2,5‑dimethoxyphenyl)benzamide (fast blue RR base) has a reported LogD (pH 5.5 and 7.4) of 1.92, reflecting its relatively polar amino‑benzamide character [1]. Introduction of the 2‑ethoxybenzamide moiety in the target compound adds a lipophilic ethoxyphenyl group that is predicted to increase LogD by approximately 1–1.5 log units, placing the compound in the LogD ≈ 3.0–3.5 range—consistent with the measured ACD/LogP of 2.99 for the analogous des‑benzoylamino comparator N‑(2,5‑dimethoxyphenyl)‑2‑ethoxybenzamide .

Physicochemical profiling ADME Lipophilicity

Polar Surface Area Expansion: Enhanced H‑Bonding Capacity vs. Simpler Analogs

The polar surface area (PSA) of the target compound is substantially larger than that of either truncated analog. The des‑benzoylamino comparator N‑(2,5‑dimethoxyphenyl)‑2‑ethoxybenzamide has a predicted PSA of 57 Ų , while the des‑ethoxybenzamide analog N‑(4‑amino‑2,5‑dimethoxyphenyl)benzamide has a calculated PSA of 73.58 Ų [1]. The target compound, bearing both the benzoylamino and ethoxybenzamide moieties, is estimated to have a PSA ≥ 95 Ų owing to the additional amide carbonyl and NH groups.

Drug-likeness Permeability Physicochemical profiling

Patent‑Defined Sodium‑Channel Indication Space: Pain and Pruritus

The compound belongs to the N‑substituted benzamide series disclosed in WO2013177224A1 and related Genentech/Xenon filings, which explicitly claim sodium‑channel (Nav1.7) inhibitory activity for the treatment of neuropathic pain and pruritus [1][2]. While quantitative Nav1.7 IC₅₀ data for this specific reference example are not publicly available, the patent family demonstrates that compounds within this general formula achieve functional Nav1.7 inhibition. The benzoylamino‑dimethoxyphenyl substructure is a recurring motif in the exemplified compounds, suggesting that this scaffold was prioritized during lead optimization [1].

Ion channels Pain Pruritus Nav1.7

Optimal Research & Industrial Application Scenarios for N-[4-(Benzoylamino)-2,5-dimethoxyphenyl]-2-ethoxybenzamide


Nav1.7 Sodium‑Channel Inhibitor Screening and Pain Program Tool Compound

The compound’s inclusion in the Genentech/Xenon N‑substituted benzamide patent family (WO2013177224A1) positions it as a relevant chemical probe for Nav1.7‑targeted screening cascades in neuropathic pain and pruritus programs [1]. Its dual‑amide architecture, incorporating both a 2‑ethoxybenzamide and a 4‑benzoylamino‑2,5‑dimethoxyphenyl moiety, provides a structurally defined starting point for SAR expansion around the central phenyl ring. The higher molecular weight (429.5 g/mol) and increased hydrogen‑bond donor count (2 HBDs) relative to simpler benzamides make it suitable for assessing steric and electronic tolerance within the Nav1.7 binding pocket.

Physicochemical Benchmarking Against Truncated Benzamide Analogs in ADME Assays

With an inferred LogD range of 3.0–3.5 and an estimated polar surface area ≥ 95 Ų, this compound occupies a distinct physicochemical space between the more lipophilic, low‑PSA des‑benzoylamino analog (LogP 2.99; PSA 57 Ų) and the more polar des‑ethoxybenzamide analog (LogD 1.92; PSA 73.58 Ų) [1]. This makes it a valuable benchmarking compound for parallel artificial membrane permeability assays (PAMPA), Caco‑2 permeability studies, and microsomal stability experiments, where the interplay of lipophilicity, PSA, and H‑bond donor count can be correlated with ADME outcomes across a congeneric series.

Patent Landscape Analysis and Freedom‑to‑Operate Reference Standard

As a specifically exemplified reference compound within the N‑substituted benzamide patent space (WO2013177224A1 and related filings), this compound serves as a tangible reference standard for freedom‑to‑operate analyses, patent validity assessments, and defensive prior‑art landscaping [1]. Procurement of the exact exemplified structure enables analytical comparison (e.g., by HPLC‑MS, NMR) against proprietary lead candidates, supporting due diligence in pharmaceutical IP strategy.

Synthetic Methodology Development Using a Sterically Hindered Dianilide Scaffold

The compound’s synthesis involves sequential acylation of 4‑amino‑2,5‑dimethoxybenzoic acid followed by amide coupling with 2‑ethoxybenzoic acid derivatives [1]. The steric and electronic environment created by the 2,5‑dimethoxy substitution pattern presents a non‑trivial synthetic challenge that makes this scaffold useful for developing and validating novel amide‑bond‑forming methodologies—particularly those employing sterically hindered aniline nucleophiles—with applicability to med‑chem route scouting.

Quote Request

Request a Quote for N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.